molecular formula C17H16N4O6 B11026944 N,N'-bis(3-nitrophenyl)pentanediamide

N,N'-bis(3-nitrophenyl)pentanediamide

Cat. No.: B11026944
M. Wt: 372.3 g/mol
InChI Key: CVJPDNUZJPQTAK-UHFFFAOYSA-N
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Description

N,N'-bis(3-nitrophenyl)pentanediamide is a diamide derivative synthesized by reacting 3-nitroaniline with glutaryl chloride (or related diacid chlorides). This compound features a pentanediamide backbone linked to two 3-nitrophenyl groups. Key characteristics include:

  • Synthesis: Prepared via condensation of 3-nitroaniline with glutaryl chloride in dioxane or similar solvents, yielding a white solid with a melting point of 176–178°C .
  • Structural Features: The nitro groups at the meta position of the phenyl rings introduce strong electron-withdrawing effects, influencing electronic properties and intermolecular interactions.

Properties

Molecular Formula

C17H16N4O6

Molecular Weight

372.3 g/mol

IUPAC Name

N,N'-bis(3-nitrophenyl)pentanediamide

InChI

InChI=1S/C17H16N4O6/c22-16(18-12-4-1-6-14(10-12)20(24)25)8-3-9-17(23)19-13-5-2-7-15(11-13)21(26)27/h1-2,4-7,10-11H,3,8-9H2,(H,18,22)(H,19,23)

InChI Key

CVJPDNUZJPQTAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-nitrophenyl)pentanediamide typically involves the reaction of 3-nitroaniline with glutaric anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The general reaction conditions include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Catalyst: Acid catalysts such as hydrochloric acid or sulfuric acid can be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(3-nitrophenyl)pentanediamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-nitrophenyl)pentanediamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Reduction: N,N’-bis(3-aminophenyl)pentanediamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

Scientific Research Applications

N,N’-bis(3-nitrophenyl)pentanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N,N’-bis(3-nitrophenyl)pentanediamide exerts its effects is largely dependent on its interaction with molecular targets. The nitro groups can participate in electron transfer reactions, influencing the compound’s reactivity. Additionally, the amide backbone allows for hydrogen bonding interactions, which can affect the compound’s binding affinity to proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N,N'-bis(3-nitrophenyl)pentanediamide, highlighting differences in substituents, chain length, and biological activity:

Compound Name Substituents/Modifications Key Properties & Biological Activity Reference
N,N'-bis(4-nitrophenyl)pentanediamide Nitro groups at para position High cytotoxicity (IC₅₀ < 10 µM) in multiple cancer cell lines due to enhanced electron-withdrawing effects and improved binding affinity .
N,N'-bis(4-cyanophenyl)pentanediamide Cyano groups at para position IR peak at 2221 cm⁻¹ (C≡N stretch); moderate anti-trypanosomal activity. Lower solubility than nitro derivatives due to reduced polarity .
N,N'-bis[4-(aminoiminomethyl)phenyl]pentanediamide Amidino groups at para position High thermal stability (>300°C decomp.); potent anti-Pneumocystis activity via nucleic acid interaction .
Butanediamide, N,N'-bis(3-nitrophenyl) Shorter butanediamide chain (C₄ vs. C₅) Reduced molecular flexibility; unstudied in biological systems but predicted lower bioavailability .
N,N'-bis(2-chloroethyl)-3-(4-methoxyphenyl)pentanediamide Chloroethyl + methoxyphenyl groups Alkylating properties; potential DNA cross-linking activity (hypothesized but not tested) .

Key Findings:

Substituent Position Matters :

  • The 3-nitrophenyl derivative exhibits lower cytotoxicity than its 4-nitrophenyl counterpart. This difference is attributed to steric hindrance at the meta position, which may reduce interaction with cellular targets like kinases or DNA .
  • In contrast, the 4-nitrophenyl analog shows enhanced bioactivity due to optimal spatial arrangement for target binding .

Functional Group Effects: Amidino groups (e.g., in N,N'-bis[4-(aminoiminomethyl)phenyl]pentanediamide) confer basicity and hydrogen-bonding capacity, critical for anti-parasitic activity . Cyano groups increase hydrophobicity, reducing solubility but enhancing membrane permeability .

Thermal and Solubility Properties: Nitro derivatives generally exhibit higher melting points (e.g., 176–178°C for 3-nitro vs. 238–239°C for 4-cyano derivatives) due to stronger intermolecular dipole interactions . Hydrochloride salts (e.g., amidino derivatives) show improved aqueous solubility compared to neutral nitro or cyano analogs .

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